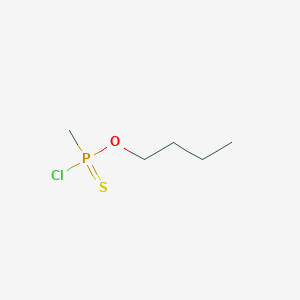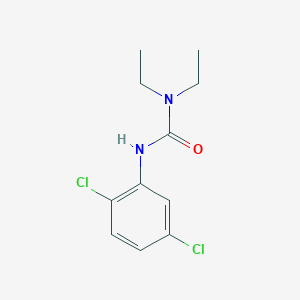
3-(3-Chloropropyl)pyridine hydrochloride
Übersicht
Beschreibung
3-(3-Chloropropyl)pyridine hydrochloride is a compound synthesized from 3-acetylpyridine and dichloroacetyl chloride, resulting in a moderate and simpler process with an overall yield of 51.0% . It is also a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron .
Synthesis Analysis
The synthesis of 3-(3-Chloropropyl)pyridine hydrochloride involves starting from 3-acetylpyridine prepared by esterification and condensation of nicotinic acid, followed by the synthesis from the intermediate 3-pyridylthioacetmorpholide via hydrolysis and acidification .
Molecular Structure Analysis
The molecular and crystal structure of 3-(3-Chloropropyl)pyridine hydrochloride has not been explicitly mentioned in the provided abstracts.
Chemical Reactions Analysis
The compound undergoes various chemical reactions, such as oxidative coupling reactions with alkanones to deliver corresponding Pd-complexes . It is also a key intermediate for the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Chloropropyl)pyridine hydrochloride have not been explicitly mentioned in the provided abstracts.
Relevant Case Studies
No relevant case studies were mentioned in the provided abstracts.
References
An unprecedented oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II)
Synthesis of 3-pyridineacetic acid hydrochloride
Synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity : A study by Liu et al. (2006) discusses a compound containing a pyridine ring, which is often used as an active component in pesticide discovery. This implies potential insecticidal activity for compounds like 3-(3-Chloropropyl)pyridine hydrochloride (Liu, Feng, Liu, & Zhang, 2006).
Pharmacological Probes and Medications : Koren et al. (1998) indicate that pyridine derivatives can have high affinity for nicotinic acetylcholine receptors, suggesting their potential use as pharmacological probes, medications, and for developing radiohalogenated tracers to study these receptors (Koren et al., 1998).
Corrosion Inhibition : Bouklah et al. (2005) studied the influence of pyridine derivatives on the corrosion inhibition of steel in hydrochloric acid, indicating their potential as corrosion inhibitors (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Water Treatment : Research by Li et al. (2017) on the degradation of pyridine in drinking water using a dielectric barrier discharge system highlights the role of pyridine derivatives in the treatment of water contaminated with nitrogen heterocyclic compounds (Li, Yi, Yi, Zhou, & Wang, 2017).
Organic Synthesis and Catalysis : Liu et al. (2014) discuss the use of a pyridine derivative as a recyclable catalyst for the acylation of inert alcohols, indicating applications in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Flavoring Agent in Cigarettes : Research by Ming-qi (2013) and Ling-kai (2013) explores the synthesis of novel pyridine compounds for use as flavoring agents in cigarettes, indicating applications in the tobacco industry (Ming-qi, 2013), (Ling-kai, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-chloropropyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJASOMUREAGACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170807 | |
| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropyl)pyridine hydrochloride | |
CAS RN |
17944-58-0 | |
| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

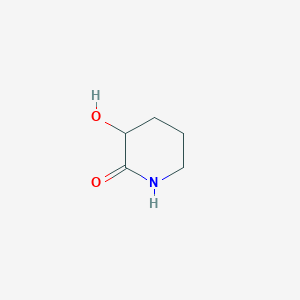
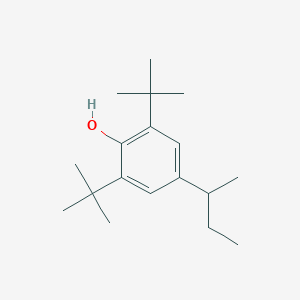
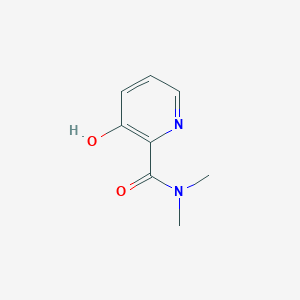
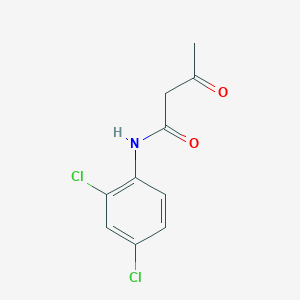
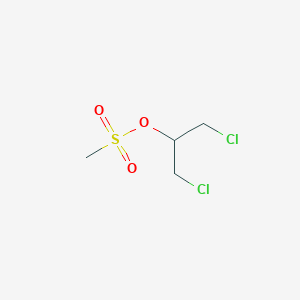
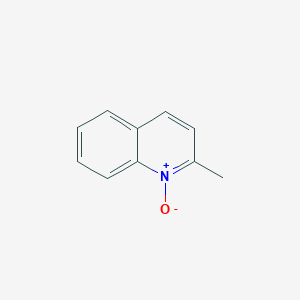
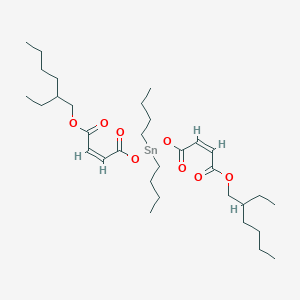
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
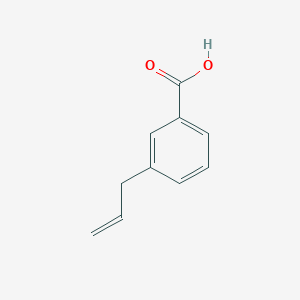
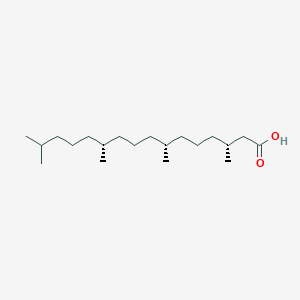
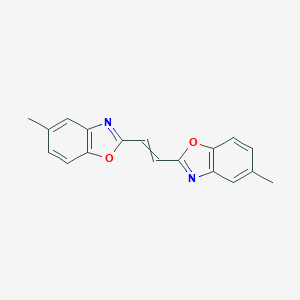
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
